4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
Description
4-{[(3,5-Dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a hydroxy group at position 6, a methyl group at position 7, and a (3,5-dimethylphenyl)amino-methyl moiety at position 2. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties . The structural uniqueness of this compound lies in the 3,5-dimethylphenylamino group, which introduces steric and electronic modifications compared to simpler coumarin analogs.
Properties
IUPAC Name |
4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-4-12(2)6-15(5-11)20-10-14-8-19(22)23-18-7-13(3)17(21)9-16(14)18/h4-9,20-21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARCFTKWIFVQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 3,5-dimethylphenylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetone at elevated temperatures (around 50°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other aryl-substituted heterocycles can be inferred from the evidence, focusing on substituent effects, molecular weight, and performance metrics (e.g., electroluminescence efficiency, synthetic yields). Below is a detailed analysis:
Substituent Effects on Electronic and Steric Properties
- 3,5-Dimethylphenyl vs. 3,4-Dimethylphenyl Groups: highlights ethyl acetate derivatives with urea-linked thiazole-piperazine scaffolds. For instance, compound 10n (Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) features a 3,4-dimethylphenyl group, yielding 88.8% with a molecular weight of 508.3 g/mol .
- Boron-Containing Aryl Derivatives: discusses emitters like PXZ-Mes3B (10-(4-(dimesitylboryl)-3,5-dimethylphenyl)-10H-phenoxazine), which achieved a high external quantum efficiency (EQE) of 22.8% due to the 3,5-dimethylphenyl-boryl group . This suggests that symmetric substituents (e.g., 3,5-dimethyl) on aromatic systems may improve charge transport or radiative efficiency compared to bulkier or asymmetric groups.
Molecular Weight and Physicochemical Properties
The molecular weights of analogous compounds in range from 498.2 to 616.2 g/mol . This lower molecular weight compared to thiazole-piperazine derivatives (e.g., 10m at 616.2 g/mol) may enhance solubility or bioavailability, critical for pharmaceutical applications.
Data Tables
Table 1: Comparative Analysis of Aryl-Substituted Derivatives
Table 2: Substituent Position and Performance
Research Findings and Implications
Symmetric vs. Asymmetric Substituents: The 3,5-dimethylphenyl group in the target compound and PXZ-Mes3B demonstrates that symmetrical substitution patterns correlate with improved performance metrics (e.g., EQE) in optoelectronic applications. This symmetry may stabilize excited states or reduce non-radiative decay.
Synthetic Accessibility : High yields for 3,4-dimethylphenyl derivatives (e.g., 10n ) suggest that steric effects from ortho-substituents are manageable, but meta-substitution (as in the target compound) could further optimize reaction kinetics.
Molecular Weight Considerations : The target compound’s lower molecular weight compared to ’s derivatives may position it as a candidate for drug design, where smaller molecules often exhibit better pharmacokinetic profiles.
Biological Activity
4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one, commonly referred to as a chromen-2-one derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through the condensation of 7-hydroxy-4-methylcoumarin with 3,5-dimethylphenylamine, typically in the presence of solvents such as ethanol or acetone at elevated temperatures.
| Property | Value |
|---|---|
| IUPAC Name | 4-{[(3,5-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one} |
| Molecular Formula | C19H19NO3 |
| CAS Number | 859111-32-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound has shown potential in:
- Inhibition of Cancer Cell Proliferation : It may inhibit enzymes that facilitate cancer cell growth.
- Anti-inflammatory Effects : Modulation of receptors associated with inflammatory responses has been observed.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anticancer Activity : Research indicates that derivatives of chromen-2-one exhibit cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship (SAR) suggests that substituents on the phenyl ring significantly influence anticancer efficacy .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity, showing effectiveness against several bacterial strains.
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of related chromen-2-one derivatives on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring led to enhanced activity compared to standard drugs like doxorubicin. The IC50 values were significantly lower for these derivatives, demonstrating their potential as effective anticancer agents .
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound's ability to modulate inflammatory pathways was assessed. The findings revealed that it could downregulate pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cytotoxicity : Effective against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations.
- Selectivity : High selectivity indices compared to conventional chemotherapeutics.
In Vivo Studies
Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic window of this compound. Early indications suggest a favorable profile with low toxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
